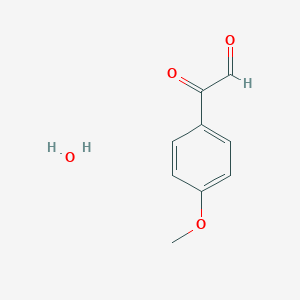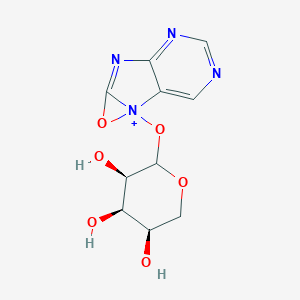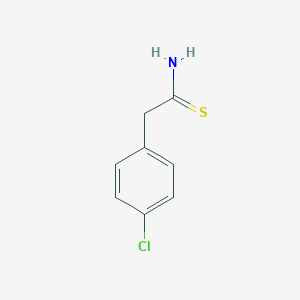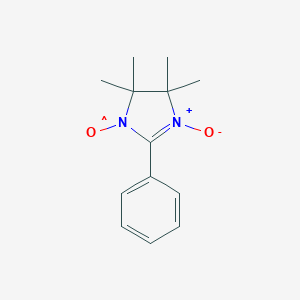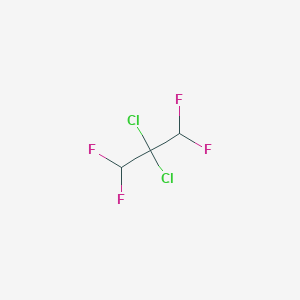
2,2-Dichloro-1,1,3,3-tetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,3,3-tetrafluoropropane, also known as HCFC-124, is a colorless, odorless gas that is used in various industrial applications. It is a member of the hydrochlorofluorocarbon (HCFC) family, which is a group of chemicals that are used as refrigerants, solvents, and foam-blowing agents. HCFC-124 has been widely used in the past as a refrigerant, but due to its harmful effects on the environment, its use has been phased out in many countries.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1,1,3,3-tetrafluoropropane is not well understood. It is believed to act as a central nervous system depressant, affecting the release and uptake of neurotransmitters in the brain. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have anesthetic properties, and it has been used as a general anesthetic in some medical procedures.
Biochemische Und Physiologische Effekte
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause liver and kidney damage in animals, and it has been linked to developmental and reproductive problems. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have neurotoxic effects, including memory impairment and decreased motor function.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It is a highly stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, its use is limited by its harmful effects on the environment and its potential health risks to laboratory workers.
Zukünftige Richtungen
As 2,2-Dichloro-1,1,3,3-tetrafluoropropane is being phased out in many countries, there is a need for the development of new, environmentally friendly alternatives. Research is currently underway to develop new refrigerants and foam-blowing agents that have lower global warming potential and ozone depletion potential. There is also ongoing research into the potential health effects of 2,2-Dichloro-1,1,3,3-tetrafluoropropane and other HCFCs, with the aim of developing safer alternatives for use in laboratory experiments.
Synthesemethoden
The synthesis of 2,2-Dichloro-1,1,3,3-tetrafluoropropane involves the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been used in the development of new refrigerants and foam-blowing agents that have lower environmental impact.
Eigenschaften
CAS-Nummer |
17705-30-5 |
|---|---|
Produktname |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Molekularformel |
C3H2Cl2F4 |
Molekulargewicht |
184.94 g/mol |
IUPAC-Name |
2,2-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H |
InChI-Schlüssel |
IGUGQDSSBKNSBH-UHFFFAOYSA-N |
SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
Kanonische SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
Andere CAS-Nummern |
17705-30-5 |
Synonyme |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



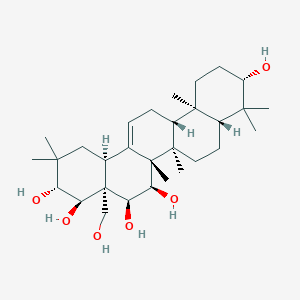
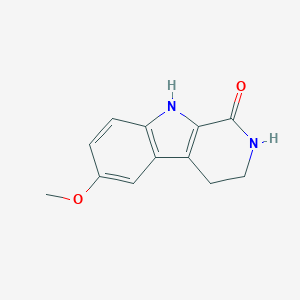
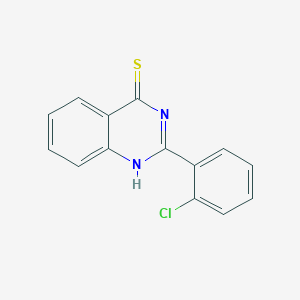
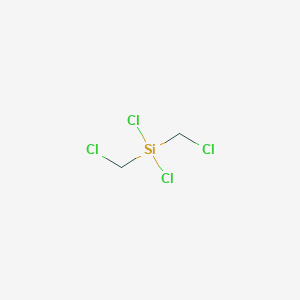
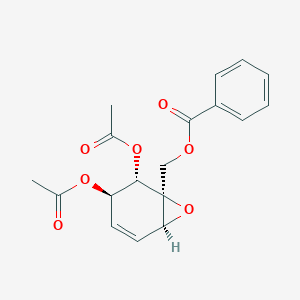
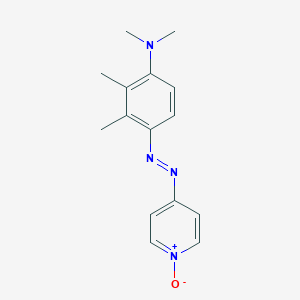
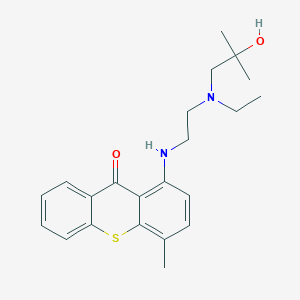
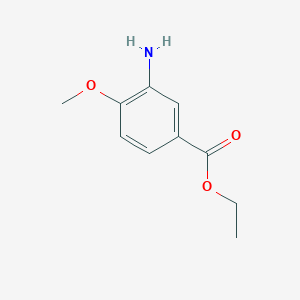
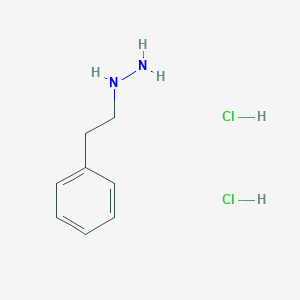
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
